3-bromo-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
3-bromo-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-methoxyphenylmethyl group and the propanamide chain is brominated at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-methoxyphenyl)methyl]propanamide typically involves the bromination of a precursor compound. One common method is the reaction of 3-bromopropionyl chloride with 4-methoxybenzylamine under appropriate conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Formation of substituted propanamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 4-methoxybenzylamine and 3-bromopropanoic acid.
Scientific Research Applications
3-bromo-N-[(4-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(4-methoxyphenyl)methyl]propanamide
- 3-bromo-4-methoxybenzaldehyde
- 3-bromo-4-methoxyphenyl mesylate
Uniqueness
3-bromo-N-[(4-methoxyphenyl)methyl]propanamide is unique due to the presence of both a bromine atom and a 4-methoxyphenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Properties
CAS No. |
70875-41-1 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
InChI Key |
PISQOOYQQKIKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCBr |
Origin of Product |
United States |
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